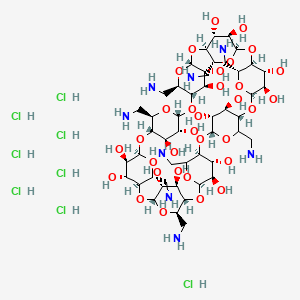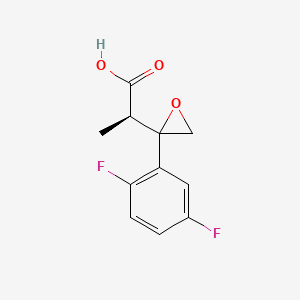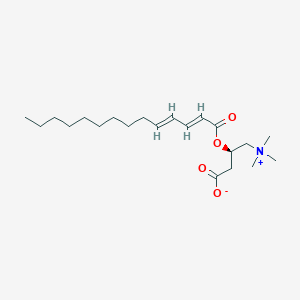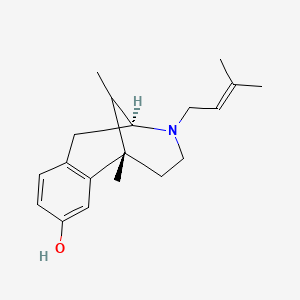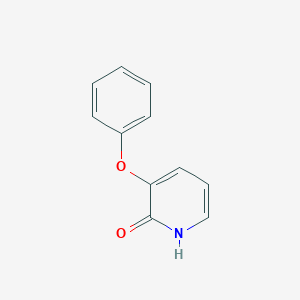
3-phenoxy-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenoxy-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a phenoxy substituent at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-1H-pyridin-2-one can be achieved through several methods. One efficient approach involves the use of aryne chemistry. In this method, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with pyridin-2(1H)-one to form the desired phenoxy-substituted pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign methods and catalysts is preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-phenoxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups at the phenoxy position .
Wissenschaftliche Forschungsanwendungen
3-phenoxy-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-phenoxy-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and receptors, thereby disrupting key cellular signaling pathways. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-phenoxyquinazoline
- 2-phenoxyquinoxaline
- 2-phenoxypyridine
Uniqueness
Compared to these similar compounds, 3-phenoxy-1H-pyridin-2-one exhibits unique pharmacological properties due to the specific positioning of the phenoxy group and the pyridinone core. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities .
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and wide range of applications in scientific research and industry. Its unique structure and pharmacological properties make it a valuable tool in the development of new therapeutic agents and other industrial products.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
3-phenoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-11-10(7-4-8-12-11)14-9-5-2-1-3-6-9/h1-8H,(H,12,13) |
InChI-Schlüssel |
RLGXNFIGSANNQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
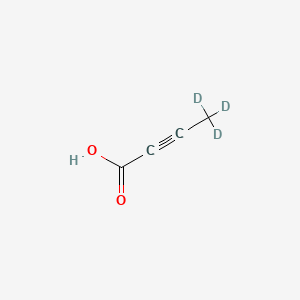
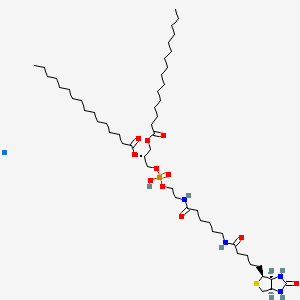
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
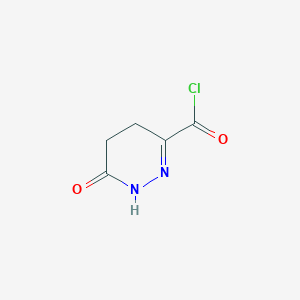
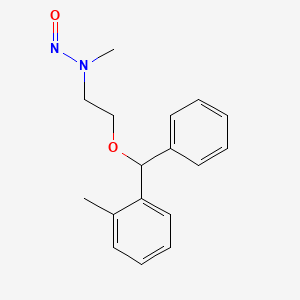
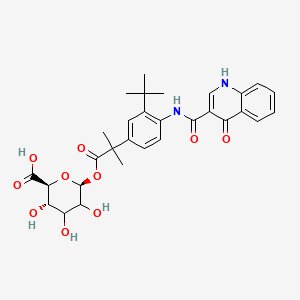

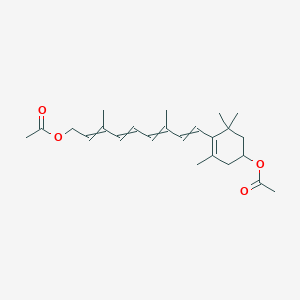
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
